Cas no 5267-05-0 (2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid)

2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Hydroxypyrimidin-5-yl)acetic acid
- (6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid
- 5-Pyrimidineacetic acid, 3,4-dihydro-4-oxo-
- 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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- MDL: MFCD19981856
- Inchi: 1S/C6H6N2O3/c9-5(10)1-4-2-7-3-8-6(4)11/h2-3H,1H2,(H,9,10)(H,7,8,11)
- InChI Key: GSEPESYJQWQJCZ-UHFFFAOYSA-N
- SMILES: O=C1C(=CN=CN1)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 255
- Topological Polar Surface Area: 78.8
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-325725-0.05g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 0.05g |
$97.0 | 2023-06-06 | ||
Enamine | EN300-2485887-0.05g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 0.05g |
$97.0 | 2023-09-04 | ||
Enamine | EN300-2485887-5g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 5g |
$1715.0 | 2023-09-04 | ||
Enamine | EN300-2485887-10g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 10g |
$3345.0 | 2023-09-04 | ||
Enamine | EN300-2485887-1g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 1g |
$414.0 | 2023-09-04 | ||
Crysdot LLC | CD11110524-10g |
2-(4-Hydroxypyrimidin-5-yl)acetic acid |
5267-05-0 | 97% | 10g |
$2133 | 2024-07-17 | |
Enamine | EN300-325725-0.25g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 0.25g |
$205.0 | 2023-06-06 | ||
Enamine | EN300-325725-0.5g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 0.5g |
$322.0 | 2023-06-06 | ||
Enamine | EN300-325725-10.0g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 10g |
$3345.0 | 2023-06-06 | ||
Enamine | EN300-325725-1.0g |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid |
5267-05-0 | 1g |
$414.0 | 2023-06-06 |
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid Related Literature
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Introduction to 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid (CAS No. 5267-05-0)
2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid, identified by the Chemical Abstracts Service Number (CAS No.) 5267-05-0, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic acid has garnered considerable attention due to its structural versatility and potential biological activities. The compound belongs to the pyrimidine derivatives family, a class of molecules widely recognized for their role in medicinal chemistry and drug development. Pyrimidines are fundamental structural motifs in nucleic acids, making them crucial for various biological processes. Consequently, derivatives of pyrimidines have been extensively explored for their pharmacological properties.
The molecular structure of 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid consists of a pyrimidine ring system substituted with an acetic acid moiety at the 2-position. This specific arrangement imparts unique chemical and biological characteristics to the compound. The presence of the 6-oxo-1,6-dihydropyrimidin core suggests potential functionalities that can interact with biological targets, such as enzymes or receptors. Such interactions are often pivotal in modulating physiological processes, making this compound a promising candidate for further investigation in drug discovery.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from pyrimidine scaffolds. The interest in 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid stems from its ability to serve as a versatile building block for more complex molecules. Medicinal chemists have leveraged its structural features to design inhibitors targeting various disease-related pathways. For instance, modifications to the pyrimidine ring or the acetic acid side chain can alter the compound's pharmacokinetic profile, enhancing its bioavailability or selectivity against specific targets.
One of the most compelling aspects of 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid is its potential application in the development of antiviral and anticancer agents. Pyrimidine derivatives have demonstrated efficacy against a range of pathogens and tumors by interfering with essential metabolic pathways or DNA replication mechanisms. The acetic acid functional group further enhances its reactivity, allowing for facile derivatization into more sophisticated pharmacophores. This adaptability has made it a valuable intermediate in synthetic chemistry.
Recent advancements in computational chemistry have accelerated the discovery process for compounds like 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid. Molecular modeling techniques enable researchers to predict binding affinities and optimize molecular structures before conducting expensive wet-lab experiments. These computational tools have been instrumental in identifying lead compounds with high potential for therapeutic efficacy. Moreover, high-throughput screening methods combined with machine learning algorithms have streamlined the process of evaluating large libraries of pyrimidine derivatives.
The synthesis of 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid presents an interesting challenge due to its complex heterocyclic core. Traditional synthetic routes often involve multi-step sequences requiring precise control over reaction conditions to ensure high yields and purity. However, recent innovations in catalytic methods have simplified some synthetic pathways, making it more feasible to produce this compound on a larger scale. These advancements are critical for translating laboratory discoveries into viable pharmaceutical candidates.
In clinical research, 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid has been investigated for its potential role in modulating inflammatory responses and immune function. Pyrimidine derivatives are known to interact with various immune receptors and signaling pathways, making them attractive candidates for treating autoimmune diseases or infections. Preclinical studies have shown promising results in animal models, suggesting that this compound may offer therapeutic benefits when appropriately formulated.
The future prospects for 2-(6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid are vast and multifaceted. As our understanding of biological systems continues to evolve, new opportunities will arise for exploiting its pharmacological potential. Collaborative efforts between academia and industry are essential to bridge the gap between discovery research and clinical application. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full therapeutic potential of this remarkable compound.
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